molecular formula C14H21N3O2 B7020367 N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide

N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide

Cat. No.: B7020367
M. Wt: 263.34 g/mol
InChI Key: RJWQTQDBGPWBOV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-4-5-13(15-10-11)19-12-6-8-17(9-7-12)14(18)16(2)3/h4-5,10,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWQTQDBGPWBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of piperidine amines.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(pyridin-2-yl)oxypiperidine-1-carboxamide: Lacks the methyl group on the pyridine ring.

    N,N-dimethyl-4-(3-methylpyridin-2-yl)oxypiperidine-1-carboxamide: Has the methyl group in a different position on the pyridine ring.

Uniqueness

N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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